The compound is synthesized from cytosine derivatives, particularly through modifications that introduce methyl and ureido functionalities. Its classification falls under nucleoside analogues, which are crucial in the study of nucleic acid interactions and modifications.
The synthesis of 1-Methyl-N(4)-ureidocytosine involves several key steps, typically starting from commercially available cytosine. The general synthetic route can be outlined as follows:
Technical parameters such as temperature, solvent choice (e.g., dimethylformamide or acetonitrile), and reaction times are critical for optimizing yield and purity.
The molecular structure of 1-Methyl-N(4)-ureidocytosine can be described by its chemical formula, . It features:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography studies can provide detailed insights into the spatial arrangement of these atoms, confirming the compound's conformation and confirming its synthesis.
1-Methyl-N(4)-ureidocytosine participates in various chemical reactions typical for nucleoside analogues:
These reactions are crucial for understanding its behavior in biological systems and potential applications in drug design.
The mechanism of action for 1-Methyl-N(4)-ureidocytosine primarily revolves around its incorporation into RNA molecules. Upon incorporation into RNA, it may affect:
Research into its mechanism often involves kinetic studies using RNA polymerases to assess how effectively it is incorporated compared to natural nucleotides.
1-Methyl-N(4)-ureidocytosine exhibits several notable physical and chemical properties:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability under various conditions.
The scientific applications of 1-Methyl-N(4)-ureidocytosine are diverse:
1-Methyl-N(4)-ureidocytosine (C₆H₉N₅O₂) is a chemically modified pyrimidine derivative characterized by a ureido functional group appended to the N4 position of a 1-methylcytosine scaffold. This compound exemplifies the broader category of nucleobase modifications, which serve critical roles in modulating nucleic acid structure and function. While not as extensively studied as canonical epigenetic marks like 5-methylcytosine, its distinctive chemical architecture positions it as a molecule of significant interest in the context of nucleic acid engineering and epitranscriptomic regulation. The systematic name for this compound is 2-(1,2-Dihydro-1-methyl-2-oxo-4-pyrimidinyl)hydrazinecarboxamide, and it is alternatively documented under synonyms including [(1-Methyl-2-oxopyrimidin-4-yl)amino]urea and 1-Methyl-N4-ureidocytosine [1] [8]. Its chemical identity bridges the structural features of pyrimidine nucleobases and synthetic ureido compounds, suggesting potential biological relevance in nucleic acid-protein interactions or metabolic pathways.
The molecular architecture of 1-Methyl-N(4)-ureidocytosine (CAS 13085-53-5) integrates a cytosine ring system modified at two sites: a methyl group at the N1 position and a ureido moiety (-NH-CONH₂) at the exocyclic N4 amine (Figure 1). This configuration yields a planar, conjugated system with potential for hydrogen bonding through the ureido carbonyl and amine groups. The canonical structure follows the IUPAC designation 2-(1,2-Dihydro-1-methyl-2-oxo-4-pyrimidinyl)hydrazinecarboxamide, with the SMILES notation O=C(N)NNC1=NC(=O)N(C=C1)C [8].
Table 1: Atomic Coordinates and Bonding in 1-Methyl-N(4)-ureidocytosine
Atom | Bond Partners | Bond Type | Stereochemistry |
---|---|---|---|
N1 | C2, C6, CH₃ | Single | Planar (sp²) |
C4 | N4, C5, N3 | Hybridized | Planar |
N4 | C4, H, C(=O)NH₂ | Single | Tetrahedral |
C(=O) | N4, NH₂ | Double | Planar |
Isomeric variations arise primarily from:
Crystallographic analyses confirm near-perfect planarity between the pyrimidine ring and ureido group, facilitating π-stacking interactions with aromatic amino acid residues. The methyl group at N1 sterically hinders rotation but does not significantly distort ring geometry [6] [8].
The discovery of 1-Methyl-N(4)-ureidocytosine emerged indirectly from mid-20th-century investigations into nucleic acid modifications. Key milestones include:
While not a naturally occurring modification, 1-Methyl-N(4)-ureidocytosine entered chemical biology literature as a synthetic intermediate in studies of nucleoside reactivity. Its ureido group mimics protein-nucleic acid contact points, enabling research into how exocyclic modifications alter duplex stability and protein recognition. Early synthetic routes involved condensation of 1-methylisocytosine with urea derivatives, yielding products characterized by NMR and mass spectrometry [1] [8].
Although 1-Methyl-N(4)-ureidocytosine lacks documented natural occurrence, its structural features parallel those of functional nucleobase modifications in epigenetics and RNA biology:
DNA/RNA Epigenetic Analogy
Table 2: Functional Analogies Between Natural Modifications and 1-Methyl-N(4)-ureidocytosine
Natural Modification | Biological Role | Structural Parallel in 1-Methyl-N(4)-ureidocytosine |
---|---|---|
tRNA m1A9 | Prevents alternative folding | N1-methyl group blocks Hoogsteen pairing |
DNA 5mC | Recruits MBD readers for silencing | Ureido group may mimic 5mC’s hydrogen-bonding surface |
mRNA m5C | Regulates RNA stability & export | Ureido carbonyl resembles m5C’s hydrophobic surface |
RNA-Targeted Therapeutic Potential
Hypothetical Mechanisms:
While direct in vivo evidence remains limited, computational docking confirms high-affinity binding (Kd ≈ 0.7 μM) to the SRA domain of UHRF1, a 5mC reader protein. This suggests potential for epigenetic crosstalk if intracellular delivery is achieved [2] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7